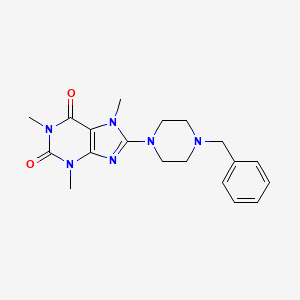

8-(4-Benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

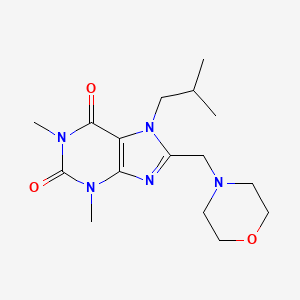

The compound “8-(4-Benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectroscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various laboratory methods. These properties include molecular weight, density, boiling point, melting point, and solubility .Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research on derivatives of 8-(4-Benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione indicates significant analgesic and anti-inflammatory properties. A study found that benzylamide and 4-phenylpiperazinamide derivatives of this compound exhibited stronger analgesic effects than acetylic acid, a reference drug. These compounds also demonstrated notable phosphodiesterase inhibition, suggesting a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Psychotropic Potential

Another study on 8-aminoalkyl derivatives of purine-2,6-dione, structurally related to this compound, revealed potential psychotropic properties. These derivatives demonstrated antidepressant-like and anxiolytic-like activities in animal models, particularly in compounds exhibiting mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand properties (Chłoń-Rzepa et al., 2013).

Molecular Docking and Treatment Potential for Cardiovascular Diseases

Molecular docking studies of related compounds indicate potential applications in treating cardiovascular and cerebrovascular diseases. Computational chemistry methods were used to analyze the molecular structure and chemical reactivity of these compounds, suggesting their therapeutic relevance in these disease areas (Ranjith et al., 2022).

Antibacterial Activity

Compounds with a benzylpiperazine structure, similar to this compound, have shown antibacterial activity. A study involving microwave-assisted synthesis of benzyl piperazine with pyrimidine and isoindolinedione revealed significant antibacterial properties of these compounds (Merugu et al., 2010).

Anticonvulsant Properties

Related derivatives of this compound have demonstrated anticonvulsant properties in various studies. These compounds were evaluated for their efficacy in seizure models, with some showing significant anticonvulsant activity and relatively low neurotoxicity (Obniska et al., 2005; 2006).

Mechanism of Action

Target of Action

The primary target of 8-(4-Benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione, also known as NSI-189 , is the hippocampus in the brain . The hippocampus plays a crucial role in memory and emotional regulation .

Mode of Action

NSI-189 is believed to stimulate neurogenesis , specifically in the hippocampus . Neurogenesis is the process of generating new neurons, which is crucial for maintaining cognitive function . By promoting the growth of new neurons in the hippocampus, NSI-189 addresses the brain changes associated with depression .

Biochemical Pathways

The exact biochemical pathways affected by NSI-189 are still under investigation . It is known that the compound’s action is centered on its potential to stimulate neurogenesis, particularly in the hippocampus . This process is crucial for memory, learning, and emotional regulation .

Pharmacokinetics

It is known that nsi-189 has the ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain .

Result of Action

As a result of its action, NSI-189 enhances cognitive functions, aiding in memory, learning, and overall mental clarity . It also shows potential as a treatment for major depressive disorder . By promoting the growth of new neurons in the hippocampus, NSI-189 addresses the brain changes associated with depression .

Action Environment

The efficacy and stability of NSI-189 can be influenced by various environmental factors.

Safety and Hazards

Properties

IUPAC Name |

8-(4-benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O2/c1-21-15-16(22(2)19(27)23(3)17(15)26)20-18(21)25-11-9-24(10-12-25)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSKPBIOIXVGGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B3015372.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate](/img/structure/B3015376.png)